N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the ethoxymethyl group and the methoxyphenyl group. The final step involves the formation of the pyrrolidine-3-carboxamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in cancer therapy due to its cytotoxic properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The pathways involved include the inhibition of DNA replication and protein synthesis .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives such as:
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-10-14-19-20-17(26-14)18-16(23)11-8-15(22)21(9-11)12-4-6-13(24-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,18,20,23) |
InChI Key |
XUMQZOZLELCZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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